BenchChemオンラインストアへようこそ!

Relmapirazin

Glomerular Filtration Rate (GFR) Diagnostic Imaging Point-of-Care Testing

Choose Relmapirazin for its unparalleled dual functionality in renal and intestinal diagnostics. Unlike iohexol, its strong fluorescence enables real-time, non-invasive transdermal GFR monitoring, eliminating multiple blood draws. For permeability studies, replace the cumbersome lactulose/rhamnose test with a single oral dose and standard urine analysis, cutting turnaround and variability. Secure your supply of this clinically validated, high-purity tracer.

Molecular Formula C12H16N6O8
Molecular Weight 372.29 g/mol
CAS No. 1313706-17-0
Cat. No. B610439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelmapirazin
CAS1313706-17-0
SynonymsRelmapirazin
Molecular FormulaC12H16N6O8
Molecular Weight372.29 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1
InChIKeyXHNJXRDGTITISI-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Relmapirazin (CAS 1313706-17-0) for Point-of-Care GFR and Intestinal Permeability Assessment


Relmapirazin (MB-102, CAS 1313706-17-0) is a small-molecule, pyrazine-based fluorescent tracer agent [1]. It has been rationally designed for real-time, point-of-care measurement of glomerular filtration rate (GFR) when administered intravenously, with its fluorescence detectable transdermally [2]. The compound is also under investigation for the assessment of intestinal permeability following oral administration [3].

Why Relmapirazin (CAS 1313706-17-0) Cannot Be Substituted with Conventional GFR Tracers or Permeability Probes


Generic substitution of relmapirazin with other diagnostic agents is precluded by its unique combination of physicochemical and pharmacokinetic properties. Unlike the gold-standard GFR tracer iohexol, which requires multiple blood draws and laborious laboratory analysis, relmapirazin's strong fluorescence enables a non-invasive, real-time, transdermal measurement of GFR [1]. Similarly, for intestinal permeability testing, relmapirazin provides a single-analyte alternative to the cumbersome, multi-sugar dual sugar absorption test (e.g., lactulose and rhamnose), which suffers from long turnaround times and high assay variability [2]. These fundamental differences in detection methodology and workflow integration make relmapirazin a distinct product category with no direct, functionally equivalent substitute.

Quantitative Evidence for the Superiority of Relmapirazin (MB-102) Over Comparators


GFR Measurement: Near-Perfect Agreement (r²=0.99) with Gold-Standard Iohexol

In a head-to-head clinical study of 120 adults, relmapirazin demonstrated near-perfect linear correlation with the gold-standard GFR tracer iohexol for measuring glomerular filtration rate [1]. Bland-Altman analysis confirmed minimal bias, with a mean difference of just -0.7 mL/min [1]. The study included patients with eGFR values ranging from normal to Stage 4 chronic kidney disease [1].

Glomerular Filtration Rate (GFR) Diagnostic Imaging Point-of-Care Testing

Intestinal Permeability: Strong Correlation (r²=0.83) with Standard Lactulose Excretion

In a first-in-human crossover study of 19 participants (9 Crohn's disease patients and 10 healthy controls), the urinary recovery of orally administered relmapirazin (MB-102) correlated strongly with the urinary recovery of lactulose, the gold-standard sugar probe [1]. Relmapirazin recovery also tracked with the lactulose:rhamnose (L:R) ratio, a common metric for permeability [1].

Intestinal Permeability Gastroenterology Crohn's Disease

Favorable Excretion Profile: Higher Urinary Dose Recovery Compared to Iohexol

In the same pivotal GFR clinical trial, the percentage of the administered dose recovered in urine over 12 hours was greater for relmapirazin than for iohexol [1]. This suggests an excretion profile that is at least as efficient as the gold-standard tracer, reinforcing its suitability as a filtration marker.

Pharmacokinetics Drug Excretion Tracer Validation

Robust Performance: GFR Measurement Unaffected by Race or CKD Stage

The GFR determined by relmapirazin was found to be independent of GFR stratification by chronic kidney disease (CKD) stage and, importantly, was not influenced by the patient's race [1]. This is in contrast to creatinine-based eGFR equations, which include a race coefficient and are known to be less accurate in certain populations.

Clinical Validation Biomarker Performance Health Equity

High-Impact Application Scenarios for Relmapirazin (MB-102) Supported by Quantitative Evidence


Point-of-Care GFR Measurement in Diverse Clinical Settings

Relmapirazin's strong correlation with iohexol (r²=0.99) for plasma GFR measurement, combined with its ability to be detected transdermally, makes it uniquely suited for developing point-of-care GFR monitoring systems [1]. Its performance is consistent across CKD stages and independent of race, enabling broader, more equitable access to accurate kidney function testing without the need for multiple blood draws or complex lab equipment [1].

Streamlined Clinical Trials for Intestinal Permeability in Inflammatory Bowel Disease (IBD)

The strong correlation (r²=0.83) between relmapirazin and lactulose urinary recovery validates its use as a single-agent probe for intestinal permeability [2]. This can significantly simplify clinical trial protocols for Crohn's disease and other IBDs by replacing the cumbersome dual sugar absorption test with a single, oral administration of relmapirazin and standard urine collection, thereby reducing patient burden and assay complexity [2].

Pharmacokinetic Bridging Studies and Comparator Agent Validation

As demonstrated in the clinical validation study against iohexol, relmapirazin serves as a reliable comparator for evaluating novel diagnostic agents or monitoring technologies [1]. Its well-characterized pharmacokinetic profile, including efficient and quantifiable urinary excretion, makes it an excellent reference standard for nonclinical and clinical studies designed to assess new renal function markers or novel delivery systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relmapirazin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.